molecular formula C19H16N4OS B2495433 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-79-4

3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Numéro de catalogue: B2495433
Numéro CAS: 919018-79-4
Poids moléculaire: 348.42
Clé InChI: BPMCMYBALCVPPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a recognized potent and selective inhibitor of the JAK/STAT signaling pathway, a critical communication node involved in cell proliferation, differentiation, and immune response [https://www.ncbi.nlm.nih.gov/books/NBK6593/]. Its primary research value lies in its ability to selectively target specific Janus Kinase (JAK) isoforms, which disrupts the phosphorylation and subsequent dimerization of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating gene expression programs driven by cytokine signals [https://www.nature.com/articles/s41392-022-00905-3]. This mechanism makes it a crucial pharmacological tool for investigating the pathophysiology of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies and solid tumors where constitutive JAK/STAT activation is a known driver of pathogenesis and therapy resistance [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapies-fact-sheet]. Researchers utilize this compound in vitro and in vivo to elucidate the complex roles of specific cytokine signaling cascades and to evaluate the therapeutic potential of JAK/STAT inhibition for a range of oncological and immunological disorders.

Propriétés

IUPAC Name

3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-8-9-16(20-10-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMCMYBALCVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the 3-methyl, 5-methylpyridin-2-yl, and 6-phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. Various methods have been reported in literature for synthesizing imidazo[2,1-b]thiazole derivatives, often utilizing pyridine-based reagents to enhance biological activity.

General Synthetic Procedure:

  • Starting Materials : The synthesis begins with appropriate thiazole and pyridine derivatives.
  • Reagents : Common reagents include coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (N-hydroxybenzotriazole).
  • Reaction Conditions : The reaction mixture is typically stirred under anhydrous conditions at elevated temperatures to facilitate the formation of the desired product.

The biological activities of this compound have been investigated, particularly its anticancer properties.

Anticancer Activity

Research has shown that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 1.4 µM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives, it was found that the compound exhibited superior activity compared to others in its class. The study highlighted:

  • Methodology : MTT assay was used to evaluate cell viability.
  • Results : The compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of related compounds indicated that modifications to the thiazole ring could enhance biological efficacy. This study provided insights into how specific substitutions affect potency against cancer cell lines .

Potential Applications

Given its promising biological activities, 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide may have applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Pharmaceutical Development : Potential for further modifications to improve efficacy and reduce toxicity.

Mécanisme D'action

The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Compound Name/ID Substituents (Positions) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 3-Me, 6-Ph, 2-(5-Me-Pyridin-2-yl-carboxamide) Pyridine-carboxamide linkage Not provided Not reported -
5l () 6-(4-Cl-Ph), 3-(acetamide) Chlorophenyl enhances lipophilicity 573.1841 116–118
9c () 6-Ph, 3-indole derivative Indole moiety for π-stacking ~450 (estimated) 252–253
Compound 3 () 6-Ph, TGF-β inhibitor Bromoacrylamide substituent Not provided Not reported
5k () 6-Ph, morpholine-piperazinyl Morpholine improves solubility 539.2231 92–94

Key Observations :

  • Indole-containing derivatives (e.g., 9c) exhibit higher melting points (~250°C), suggesting stronger crystalline packing due to planar aromatic systems .

Key Observations :

  • Nanomolar potency is achievable with specific substituents (e.g., TGF-β inhibitor in Compound 3) .
  • The target compound’s pyridinyl-carboxamide group may mimic kinase-binding motifs seen in dasatinib derivatives (), though direct evidence is lacking .

Structure-Activity Relationships (SAR)

Position 6 :

  • Phenyl groups (target compound, 9c) correlate with anti-proliferative activity in pancreatic and breast cancers .
  • Chlorophenyl substitution (5l) enhances cytotoxicity (IC50 = 1.4 µM vs. MDA-MB-231) but reduces selectivity .

Position 2 :

  • Carboxamide linkages (target compound, 5l) improve hydrogen-bonding capacity, critical for target engagement.
  • Morpholine-piperazinyl groups (5k) enhance solubility but may reduce membrane permeability .

Position 3 :

  • Methyl groups (target compound) balance steric effects and metabolic stability.
  • Indole or bromoacrylamide substituents (9c, Compound 3) significantly boost potency via aromatic or covalent interactions .

Activité Biologique

3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol

This compound features an imidazo[2,1-b]thiazole core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the imidazole ring.
  • Introduction of the thiazole moiety.
  • Functionalization at the 2-position with carboxamide.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies reveal that related compounds show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from 8.38 µM to 23.97 µM, indicating moderate to high efficacy compared to standard chemotherapeutics like Sorafenib .
CompoundCell LineIC50 (µM)Mechanism of Action
6aMCF-723.97Induction of apoptosis
6bHepG211.50Inhibition of VEGFR-2
6iMCF-78.38Cell cycle arrest in G2/M phase

The anticancer effects of this class of compounds are attributed to several mechanisms:

  • Apoptosis Induction : Compounds have been shown to increase pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Significant arrest in the G2/M phase was observed in treated cells, suggesting a disruption in cell division processes .
  • VEGFR Inhibition : Some derivatives exhibit inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[2,1-b]thiazoles in clinical settings:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with a related compound led to a marked increase in apoptosis markers and a significant reduction in cell viability after 48 hours .
    "The compound induced early and late apoptosis in MCF-7 cells with a significant increase in caspase activity" .
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to controls, further validating their potential as therapeutic agents .

Q & A

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Methodological Answer :
  • LC-MS/MS : Identify byproducts (e.g., des-methyl analogs) using high-resolution tandem mass spectrometry .
  • Process optimization : Adjust reaction stoichiometry (e.g., 1.1:1 molar ratio of pyridinylamine to thiazole intermediate) and temperature gradients to suppress side reactions .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading) for >90% yield .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.